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Compound of Interest

Compound Name: APX879

Cat. No.: B15602798

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology of APX879, a
novel analog of the immunosuppressant FK506. APX879 has been engineered to exhibit
reduced immunosuppressive activity while retaining potent, broad-spectrum antifungal
properties. This document details the molecular interactions, quantitative biophysical data, and
experimental methodologies that underpin its mechanism of action and selective targeting of
fungal pathogens.

Core Concept: Selective Inhibition of Fungal
Calcineurin

APX879 is a derivative of FK506, modified at the C22 position with an acetohydrazine moiety.
[1][2] This modification is central to its reduced immunosuppressive effect. Like FK506,
APX879 exerts its antifungal and immunosuppressive effects by forming a complex with the
FK506-binding protein 12 (FKBP12). This drug-protein complex then binds to and inhibits
calcineurin, a crucial serine/threonine phosphatase.[1][3] In humans, calcineurin inhibition
blocks T-cell activation, leading to immunosuppression.[1][4] In fungi, it disrupts essential
virulence pathways.[3][5]

The selectivity of APX879 arises from a key structural difference between human and fungal
FKBP12. A critical residue at position 88, which is a histidine (His88) in human FKBP12, is a
phenylalanine (Phe88) in the FKBP12 of many fungal pathogens, including Aspergillus
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fumigatus.[1][3] The acetohydrazine group of APX879 is hypothesized to introduce a steric
clash with the human FKBP12 His88 residue, leading to a less favorable binding interaction
compared to its interaction with the fungal Phe88.[1][2][3] This differential binding is the basis
for APX879's enhanced fungal selectivity and reduced immunosuppressive profile.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from structural and biophysical
studies of APX879 complexes.

Table 1: Crystallographic Data for APX879-FKBP12 Complexes

Complex PDB ID Resolution (A)  Space Group Reference
hFKBP12-

6VCU 1.7 P212121 [1]
APX879
AfFKBP12-

6VCT 1.6 P212121 [1]
APX879
McFKBP12-

6VCS 1.9 P21 [1]
APX879

hFKBP12: Homo sapiens FKBP12; AfFKBP12: Aspergillus fumigatus FKBP12; McFKBP12:
Mucor circinelloides FKBP12.

Table 2: Binding Affinity of APX879 and FK506 to FKBP12 Proteins
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Binding Fold
Ligand Protein Affinity (Kd, Difference (vs. Reference
nM) FK506)
FK506 hFKBP12 2-5 - [1]
40- to 100-fold
APX879 hFKBP12 120 - 450 _ [1]
less tight
FK506 Fungal FKBP12  2-5 - [1]
40- to 100-fold
APX879 Fungal FKBP12 120 - 450 ) [1]
less tight

Table 3: In Vitro Immunosuppressive and Antifungal Activity
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Fold
Compound Activity Metric  Value Difference (vs. Reference
FK506)

IL-2 IC50
FK506 (immunosuppres  0.19 nM - [6]

sion)

IL-2 IC50
APX879 (immunosuppres  13.48 nM 71-fold reduced [3][6]

sion)

MIC against C.
FK506 0.05 pg/mL - [6]
neoformans

MIC against C.
APX879 1 pg/mL [6]
neoformans

MIC against A.
APX879 fumigatusand C. 0.5to 1 pug/ml [1]

neoformans

MIC against
APX879 Mucor 2 to 4 pg/mi [1]
circinelloides

MIC against
APX879 ) ] 8 ug/ml [1]
Candida albicans

Signaling Pathway and Mechanism of Action

The mechanism of action of APX879 involves the interception of the calcineurin signaling
pathway. The following diagram illustrates this process.
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Caption: Signaling pathway of APX879-mediated calcineurin inhibition.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The
following sections outline the key experimental protocols used in the structural and biophysical
characterization of APX879 complexes.

High-resolution crystal structures of APX879 in complex with human, A. fumigatus, and M.
circinelloides FKBP12 were obtained to elucidate the molecular basis of its differential binding.

[1]
Protocol:

o Protein Expression and Purification: FKBP12 proteins were expressed in E. coli and purified
using affinity and size-exclusion chromatography.
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¢ Crystallization: The purified FKBP12 proteins were co-crystallized with APX879. Crystals of

the A. fumigatus complex were grown using a matrix screen based on PACT condition E9
(0.1 M HEPES/NaOH, pH 7.4, 0.2 M potassium/sodium tartrate, 22.27% w/v PEG 3,350).[7]

+ Data Collection: X-ray diffraction data were collected at a synchrotron source.[7]

« Structure Determination and Refinement: The structures were solved by molecular

replacement and refined to high resolution.[1]

The following diagram illustrates the general workflow for X-ray crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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